molecular formula C9H7BFNO2 B11754484 5-Floroquinoline-6-boronic acid

5-Floroquinoline-6-boronic acid

Cat. No.: B11754484
M. Wt: 190.97 g/mol
InChI Key: MNYFNRYIOGPYOZ-UHFFFAOYSA-N
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Description

5-Floroquinoline-6-boronic acid is an organoboron compound with the molecular formula C9H7BFNO2. It is a derivative of quinoline, a heterocyclic aromatic organic compound, and contains a boronic acid functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Floroquinoline-6-boronic acid typically involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. The reaction generally requires a palladium catalyst, a boronic acid derivative, and an aryl halide. The reaction conditions are usually mild and can tolerate a variety of functional groups .

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often using automated systems and continuous flow reactors to ensure consistent production. The reagents and catalysts are carefully selected to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions: 5-Floroquinoline-6-boronic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 5-Floroquinoline-6-boronic acid involves its interaction with specific molecular targets. In biological systems, the boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The quinoline core can intercalate with DNA, disrupting essential biological processes in microorganisms .

Comparison with Similar Compounds

Uniqueness: 5-Floroquinoline-6-boronic acid is unique due to the presence of both the fluorine atom and the boronic acid group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H7BFNO2

Molecular Weight

190.97 g/mol

IUPAC Name

(5-fluoroquinolin-6-yl)boronic acid

InChI

InChI=1S/C9H7BFNO2/c11-9-6-2-1-5-12-8(6)4-3-7(9)10(13)14/h1-5,13-14H

InChI Key

MNYFNRYIOGPYOZ-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C2=C(C=C1)N=CC=C2)F)(O)O

Origin of Product

United States

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